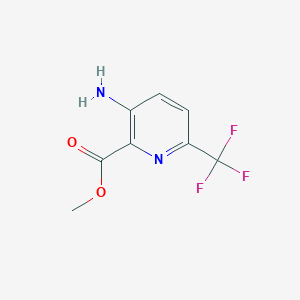

Methyl 3-amino-6-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-4(12)2-3-5(13-6)8(9,10)11/h2-3H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGAODRFFSGPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-(trifluoromethyl)picolinate typically involves the esterification of 3-amino-6-(trifluoromethyl)picolinic acid. One common method includes the reaction of 3-amino-6-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced trifluoromethyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Treatment of Respiratory Disorders

Methyl 3-amino-6-(trifluoromethyl)picolinate has been identified as an important intermediate in the synthesis of compounds targeting respiratory disorders, particularly cystic fibrosis. Research indicates that derivatives of this compound can enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for ion transport in epithelial cells. This application is particularly relevant for developing therapies to restore CFTR function in patients with cystic fibrosis and related diseases .

Case Study:

- Compound: (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide

- Application: Restores CFTR function

- Findings: Demonstrated efficacy in enhancing CFTR activity, providing a potential therapeutic pathway for cystic fibrosis treatment .

1.2. Antidepressant Development

The compound is also utilized in designing substituted pyridines for antidepressant therapies. Research has shown that derivatives of this compound exhibit properties that may contribute to the treatment of depression, highlighting its versatility beyond respiratory applications .

Data Table: Antidepressant Activity of Picolinate Derivatives

| Compound Name | Activity | Target Condition |

|---|---|---|

| This compound | Moderate | Depression |

| Other derivatives | Varies | Depression |

2.1. Herbicide Development

This compound and its derivatives have shown potential as synthetic auxin herbicides. These compounds mimic natural plant hormones, leading to abnormal growth patterns that can effectively control weed populations without harming crops like corn and wheat.

Case Study:

- Research Findings: New picolinate compounds demonstrated better post-emergence herbicidal activity compared to traditional herbicides at specific dosages, indicating their effectiveness and safety for use in agriculture .

Data Table: Herbicidal Efficacy of Picolinate Compounds

| Compound Name | Dosage (gha−1) | Efficacy | Crop Safety |

|---|---|---|---|

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | 300 | High | Safe |

| Clopyralid | 400 | Moderate | Safe |

Synthesis and Intermediary Role

This compound serves as a pivotal intermediate in synthesizing various pharmaceutical compounds. Its ability to undergo various chemical reactions makes it valuable in creating complex molecular structures necessary for drug development.

Synthesis Pathway Example:

The synthesis process often involves treating the compound with reactive electrophiles or utilizing metallation techniques to produce desired derivatives efficiently .

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The following table compares Methyl 3-amino-6-(trifluoromethyl)picolinate with structurally related compounds, highlighting substituent variations and their implications:

Functional Group Impact on Properties

Amino (-NH₂) Group

- This compound: The amino group enhances water solubility via hydrogen bonding and serves as a site for derivatization (e.g., amide formation). This contrasts with halogenated analogs like Methyl 3-bromo-6-(trifluoromethyl)picolinate, where bromine enables Suzuki-Miyaura cross-coupling for aryl functionalization .

Trifluoromethyl (-CF₃) Group

- The -CF₃ group increases lipophilicity and metabolic stability across all analogs. For example, Methyl 6-(trifluoromethyl)picolinate (lacking the amino group) is used in metal coordination due to its electron-withdrawing nature .

Halogen Substituents (Br, Cl)

- Methyl 3-bromo-6-(trifluoromethyl)picolinate and Methyl 6-chloro-3-(trifluoromethyl)picolinate exhibit higher reactivity in substitution reactions. Chloro derivatives are common in agrochemicals due to their balance of stability and reactivity .

Methoxy (-OCH₃) Group

- 3-Methoxy-6-(trifluoromethyl)picolinic acid demonstrates reduced hydrogen-bonding capacity compared to the amino analog, favoring applications in herbicides where solubility in non-polar matrices is critical .

Biological Activity

Methyl 3-amino-6-(trifluoromethyl)picolinate is a compound of increasing interest in pharmaceutical research due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₇H₈F₃N₃O₂

- Molecular Weight : 223.15 g/mol

The compound features:

- An amino group that can form hydrogen bonds with biological macromolecules.

- A trifluoromethyl group that enhances lipophilicity and metabolic stability, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group facilitates hydrogen bonding with enzymes and receptors, while the trifluoromethyl moiety increases the compound's affinity for lipid membranes, enabling better penetration into cells.

Key Interaction Points

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell signaling.

- Receptor Binding : Its structural features suggest potential interactions with receptors that could lead to altered physiological responses.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer activities. Preliminary studies have shown:

- Antimicrobial Effects : The compound has demonstrated effectiveness against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic functions.

- Anticancer Potential : It has been investigated for its ability to inhibit cancer cell proliferation in vitro, suggesting a mechanism involving apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Activity Study :

- A study evaluated the compound's effect on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against specific cancer types .

- The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

- Enzyme Inhibition Study :

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Reduced viability in cancer cell lines | |

| Enzyme Inhibition | Inhibition of COX enzymes |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Impact on Activity | Reference |

|---|---|---|

| Amino Group | Enhances binding affinity | |

| Trifluoromethyl Group | Increases lipophilicity |

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-6-(trifluoromethyl)picolinate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via:

- Methanol-mediated esterification : Reacting 3-amino-6-(trifluoromethyl)picolinic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux (65–70°C). This method typically achieves ~91% yield for analogous picolinate esters .

- Diazomethane methylation : Using diazomethane (CH₂N₂) in ether or THF at 0–5°C to methylate the carboxylic acid group. This avoids harsh conditions but requires careful handling due to diazomethane’s toxicity .

Q. Key Variables :

- Temperature : Higher temperatures (>70°C) may degrade the trifluoromethyl group.

- Catalyst : Acidic conditions must balance reactivity with substrate stability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted acid or methylated amines .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography :

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved for this compound?

Methodological Answer: Yield discrepancies often arise from:

- Substrate Degradation : The trifluoromethyl group is sensitive to prolonged heating. Optimize reaction time (e.g., 4–6 hours for methanol-mediated synthesis) .

- Byproduct Formation : Competing methylation of the amino group can occur if excess diazomethane is used. Use stoichiometric CH₂N₂ and monitor via TLC .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates better than methanol, improving yield by 5–10% in diazomethane routes .

Q. Validation Strategy :

Q. What are the thermal stability and decomposition pathways of this compound under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : The compound decomposes at ~180–200°C, releasing CO, CO₂, and NOₓ gases (observed in analogous picolinates) .

- Kinetic Stability : Storage at 2–8°C under inert atmosphere (argon) prevents hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases to maintain integrity >12 months .

- Decomposition Mitigation :

Q. How can computational modeling predict reactivity in derivatives of this compound?

Methodological Answer:

- DFT Calculations :

- Molecular Dynamics (MD) :

- Validation :

- Compare predicted reaction barriers (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a research setting?

Methodological Answer:

- PPE Requirements :

- Spill Management :

- Fire Safety :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.